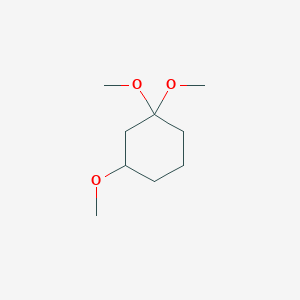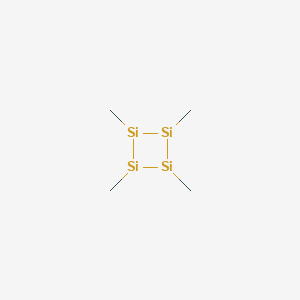
Cyclohexane, 1,1,3-trimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane, 1,1,3-trimethoxy- is an organic compound with the molecular formula C9H18O3. It is a derivative of cyclohexane, where three methoxy groups are attached to the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexane, 1,1,3-trimethoxy- typically involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiketal intermediate, which then undergoes further methoxylation to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of cyclohexane, 1,1,3-trimethoxy- may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and allow for easier separation and purification of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexane, 1,1,3-trimethoxy- can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives with fewer methoxy groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexane-1,1,3-tricarboxylic acid.
Reduction: Formation of cyclohexane-1,1-dimethoxy-3-ol.
Substitution: Formation of cyclohexane derivatives with various functional groups replacing the methoxy groups.
Wissenschaftliche Forschungsanwendungen
Cyclohexane, 1,1,3-trimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which cyclohexane, 1,1,3-trimethoxy- exerts its effects involves the interaction of its methoxy groups with various molecular targets. These interactions can lead to changes in the chemical reactivity and stability of the compound, influencing its behavior in different chemical and biological systems. The specific pathways involved depend on the nature of the reactions and the conditions under which they occur.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexane, 1,1,2-trimethoxy-
- Cyclohexane, 1,1,4-trimethoxy-
- Cyclohexane, 1,2,3-trimethoxy-
Uniqueness
Cyclohexane, 1,1,3-trimethoxy- is unique due to the specific positioning of the methoxy groups on the cyclohexane ring. This unique arrangement affects its chemical reactivity and physical properties, making it distinct from other similar compounds.
Eigenschaften
| 114377-54-7 | |
Molekularformel |
C9H18O3 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
1,1,3-trimethoxycyclohexane |
InChI |
InChI=1S/C9H18O3/c1-10-8-5-4-6-9(7-8,11-2)12-3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
VWGGBKLYHIBITQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCCC(C1)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








